5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole
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Overview
Description
5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole is a complex organic compound with the molecular formula C52H34N4. It is characterized by the presence of multiple phenyl groups and an imidazole ring, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the use of a gold-catalyzed [3 + 2] addition protocol, which facilitates the formation of the imidazole ring with aryl substitution at the C-2 and C-5 positions . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylsulfonyl derivatives, while reduction may produce phenylthio derivatives.
Scientific Research Applications
5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds and studying their interactions with biological targets.
Mechanism of Action
The mechanism of action of 5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines: These compounds share the phenylsulfanyl group and have similar synthetic routes.
9-(4-phenyl)anthracene: This compound has a phenyl group attached to an anthracene ring, similar to the phenylethynyl group in the imidazole compound.
Uniqueness
5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole is unique due to its combination of multiple phenyl groups and an imidazole ring. This structure provides distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C35H24N2S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
4-phenyl-2-[4-(2-phenylethynyl)phenyl]-5-(4-phenylsulfanylphenyl)-1H-imidazole |
InChI |
InChI=1S/C35H24N2S/c1-4-10-26(11-5-1)16-17-27-18-20-30(21-19-27)35-36-33(28-12-6-2-7-13-28)34(37-35)29-22-24-32(25-23-29)38-31-14-8-3-9-15-31/h1-15,18-25H,(H,36,37) |
InChI Key |
XFFDXRXYXZMWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=C(C=C4)SC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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